Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin
Overview
Description
Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin is a chemically modified cyclodextrin, a type of cyclic oligosaccharide. Cyclodextrins are known for their ability to form inclusion complexes with various molecules, making them useful in a wide range of applications. The modification of cyclodextrins, such as the methylation in this compound, enhances their solubility and stability, broadening their utility in scientific research and industrial applications .
Mechanism of Action
Target of Action
The primary target of Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin (Me18-α-CD) is the oxidized iodide species . This compound is utilized in the host-guest complexation with these species .
Mode of Action
The interaction of Me18-α-CD with the oxidized iodide species results in the formation of a Me18-α-CD–pentaiodide (I5−) complex . This complexation is in remarkable contrast to the previously reported triiodide complex α-CD–I3− .
Biochemical Pathways
The formation of the Me18-α-CD–I5− complex affects the solution equilibrium of the redox couples . The chemical structure of the host compounds can be tuned to control this equilibrium .
Result of Action
The result of the action of Me18-α-CD is the enhancement of the Seebeck coefficient of the I−/I3− thermocell . A large Seebeck coefficient (Se) of 1.9 mV K−1 was recorded for the I−/I3− thermocell by utilizing the host-guest complexation of Me18-α-CD with the oxidized iodide species .
Action Environment
The action of Me18-α-CD is influenced by environmental factors such as the presence of an electrolyte like potassium chloride . The precipitation of the α-CD–I3− complex in the presence of an electrolyte is a problem in thermocells . This issue was solved by using me18-α-cd as a host compound .
Biochemical Analysis
Biochemical Properties
Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin plays a significant role in biochemical reactions due to its ability to form host-guest complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. For example, it can form complexes with oxidized iodide species, enhancing the stability and performance of thermocells . The host-guest complexation of this compound with biomolecules can modulate their activity, stability, and solubility, making it a valuable tool in biochemical research.
Cellular Effects
This compound influences various cellular processes by interacting with cell membranes and intracellular components. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to form complexes with specific biomolecules can alter their availability and activity within the cell, leading to changes in cellular function. Additionally, this compound can modulate the permeability of cell membranes, impacting the transport of ions and molecules across the membrane .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form host-guest complexes with various biomolecules. This complexation can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. The compound’s interactions with biomolecules are primarily driven by non-covalent forces, such as hydrogen bonding and hydrophobic interactions. These interactions can stabilize or destabilize specific biomolecules, influencing their activity and function within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability in aqueous solutions and its ability to form stable complexes with biomolecules contribute to its long-term effects on cellular function. Studies have shown that the absence of precipitation in the this compound and iodide system enhances the temporal stability of its power output in thermocells . This stability is crucial for maintaining consistent biochemical effects over extended periods.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may enhance the activity and stability of specific biomolecules, leading to beneficial effects on cellular function. At higher doses, this compound may exhibit toxic or adverse effects, such as disrupting cellular membranes or interfering with essential biochemical pathways. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s ability to form complexes with biomolecules can influence metabolic flux and metabolite levels within the cell. For example, this compound can modulate the activity of enzymes involved in redox reactions, impacting the overall metabolic balance . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The ability of this compound to form stable complexes with biomolecules can also influence its distribution, ensuring targeted delivery to specific sites within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and for exerting its biochemical effects. Understanding the subcellular distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin typically involves the methylation of alpha-cyclodextrin. This process can be achieved through the reaction of alpha-cyclodextrin with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure complete methylation at the 2, 3, and 6 positions of the glucose units .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin primarily undergoes host-guest complexation reactions. It can form inclusion complexes with various guest molecules, including organic compounds and ions. This property is utilized in applications such as drug delivery and separation processes .
Common Reagents and Conditions: The formation of inclusion complexes typically involves mixing this compound with the guest molecule in an aqueous or organic solvent. The conditions are usually mild, with room temperature and neutral pH being sufficient for complex formation .
Major Products: The major products of these reactions are the inclusion complexes themselves, where the guest molecule is encapsulated within the cyclodextrin cavity. These complexes can exhibit enhanced solubility, stability, and bioavailability compared to the free guest molecule .
Scientific Research Applications
Comparison with Similar Compounds
Alpha-cyclodextrin: The parent compound, which has a lower solubility and stability compared to its methylated derivative.
Beta-cyclodextrin: Another cyclodextrin with a larger cavity, used for encapsulating larger molecules but with lower solubility than Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin.
Gamma-cyclodextrin: The largest natural cyclodextrin, used for very large guest molecules but also has lower solubility and stability.
Uniqueness: this compound is unique due to its enhanced solubility and stability, which make it particularly useful for applications requiring high solubility and stability of the inclusion complexes. Its ability to form stable complexes without precipitation issues, even in the presence of electrolytes, sets it apart from other cyclodextrins .
Properties
CAS No. |
68715-56-0 |
---|---|
Molecular Formula |
C50H88O27 |
Molecular Weight |
1121.2 g/mol |
IUPAC Name |
(1S,3S,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-33,34,35,36,37,38,39,40,41,42-decamethoxy-5,10,15,20,25-pentakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane |
InChI |
InChI=1S/C50H88O27/c1-51-19-25-31-36(56-6)42(62-12)47(69-25)75-33-27(21-53-3)71-49(44(64-14)38(33)58-8)77-35-29(23-55-5)72-50(45(65-15)40(35)60-10)76-34-28(22-54-4)70-48(43(63-13)39(34)59-9)74-32-26(20-52-2)68-46(41(61-11)37(32)57-7)67-24-16-17-30(73-31)66-18-24/h24-50H,16-23H2,1-15H3/t24-,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47+,48+,49+,50+/m0/s1 |
InChI Key |
KYMXAKSTRFKCOI-XJKUUVBXSA-N |
SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7[CH][CH]C(O2)O[CH]7)COC)COC)COC)COC)OC)OC |
Isomeric SMILES |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@H]7CC[C@@H](O2)OC7)COC)COC)COC)COC)OC)OC |
Canonical SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7CCC(O2)OC7)COC)COC)COC)COC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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